molecular formula C20H24N2O4S2 B2935125 1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine CAS No. 736976-23-1

1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine

Cat. No.: B2935125
CAS No.: 736976-23-1
M. Wt: 420.54
InChI Key: GGZMUIFHYHLPBF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound features a piperazine ring substituted with sulfonyl groups at two positions, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve the use of parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl groups can be replaced by other functional groups under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The piperazine ring provides a scaffold that can interact with various biological molecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds to 1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine include:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-17-8-9-18(2)20(16-17)28(25,26)22-13-11-21(12-14-22)27(23,24)15-10-19-6-4-3-5-7-19/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZMUIFHYHLPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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